2-Acetamidophenyl acetate

Übersicht

Beschreibung

2-Acetamidophenyl acetate is an organic compound with the molecular formula C10H11NO3. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its role as an influenza neuraminidase inhibitor, which makes it valuable in the field of medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamidophenyl acetate typically involves the acetylation of 2-aminophenol. One common method includes the reaction of 2-aminophenol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction proceeds as follows:

C6H4(OH)(NH2)+(CH3CO)2O→C6H4(OCOCH3)(NHCOCH3)+CH3COOH

Industrial Production Methods

Industrial production methods for this compound often involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include recrystallization or chromatography to obtain high-purity product .

Analyse Chemischer Reaktionen

Biochemical Interaction with Influenza Neuraminidase

2-AAPA acts as a neuraminidase inhibitor through targeted binding to the enzyme’s active site. X-ray crystallography and molecular docking studies reveal:

Key Interactions

-

Hydrogen bonding : The acetamide group forms N–H···O bonds with Arg292 and Arg371 residues.

-

Van der Waals forces : The phenyl ring engages with hydrophobic pockets near Tyr406 and Trp178.

-

Electrostatic stabilization : The acetate group interacts with Glu276 via charge complementarity .

Table 1: Active Site Interactions in 2-AAPA–Neuraminidase Complex

| Residue | Interaction Type | Bond Distance (Å) |

|---|---|---|

| Arg292 | N–H···O (Acetamide) | 2.46 |

| Arg371 | N–H···O (Ester) | 2.49 |

| Glu276 | Electrostatic (Acetate) | 3.22 |

Molecular dynamics simulations (135 ns) confirm stable binding, with RMSD < 1.8 Å, indicating minimal structural perturbation .

Palladium-Catalyzed C–H Arylation

2-AAPA undergoes regioselective C–H activation under palladium catalysis, enabling diarylation. This reaction proceeds under mild conditions:

Reaction Parameters

-

Catalyst : Pd(OAc)₂ (10 mol%)

-

Oxidant : (NH₄)₂S₂O₈ (2.0 equiv)

-

Solvent : Trifluoroacetic acid (TFA)

-

Temperature : Room temperature (25°C)

Mechanism

-

Oxidative Addition : Pd(II) coordinates to the anilide nitrogen, facilitating ortho-C–H activation.

-

Transmetallation : Aryl coupling partner (e.g., o-xylene) transfers to the palladium center.

-

Reductive Elimination : Diarylated product forms with Pd(0), regenerated by (NH₄)₂S₂O₈ .

Table 2: Optimization of C–H Arylation Conditions

| Entry | Additive | Oxidant | Yield (%) |

|---|---|---|---|

| 1 | TFA | (NH₄)₂S₂O₈ | 88 |

| 2 | PivOH | (NH₄)₂S₂O₈ | Trace |

| 3 | HBF₄ | (NH₄)₂S₂O₈ | <5 |

Implications for Medicinal Chemistry

The dual reactivity of 2-AAPA (enzyme inhibition and catalytic functionalization) underscores its versatility:

-

Antiviral applications : Neuraminidase binding disrupts viral replication .

-

Synthetic utility : Palladium-catalyzed reactions enable modular derivatization for drug discovery .

These findings highlight 2-AAPA’s potential as a multifunctional scaffold in both therapeutic and synthetic contexts.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

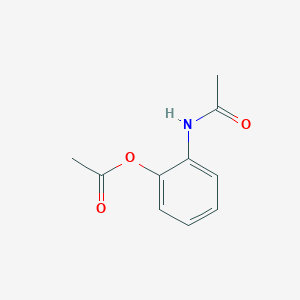

2-Acetamidophenyl acetate is an ester derived from 2-acetamidophenol and acetic acid. Its molecular formula is , with a molecular weight of approximately 179.20 g/mol. The compound features an acetamido group attached to a phenyl ring, which is further connected to an acetate moiety. This unique structure contributes to its biological activity, particularly as an influenza neuraminidase inhibitor.

Chemistry

- Organic Synthesis : 2-AAPA serves as a reagent in organic synthesis, particularly in acetylation reactions. It acts as a model compound for studying the reactivity and mechanisms of esterification processes .

- Intermediate for Synthesis : It is utilized as an intermediate in the synthesis of more complex organic molecules, including derivatives that exhibit enhanced biological activities .

Biology

- Antiviral Activity : The primary biological application of 2-AAPA is its role as an inhibitor of influenza neuraminidase. By binding to the active site of this enzyme, it prevents the release of viral particles from infected cells, disrupting the viral replication cycle . This mechanism positions it as a promising candidate for antiviral drug development.

- Molecular Docking Studies : Recent studies have employed molecular docking and dynamics simulations to analyze the interaction between 2-AAPA and influenza neuraminidase, confirming its binding affinity and potential effectiveness against various strains of the virus .

Medicine

- Drug Discovery : 2-AAPA is explored as a lead compound in drug discovery efforts aimed at developing new antiviral therapies. Its specificity in inhibiting influenza neuraminidase makes it valuable for addressing emerging drug-resistant viral strains .

- Potential Therapeutic Effects : Research indicates that modifications to the structure of 2-AAPA could lead to analogs with improved efficacy and reduced toxicity for therapeutic applications .

Case Studies

- Antiviral Efficacy : A study demonstrated that 2-AAPA effectively inhibited various strains of influenza virus in vitro, showcasing its potential as a therapeutic agent against seasonal and pandemic influenza .

- Synthesis of Derivatives : Research focused on synthesizing derivatives of 2-AAPA revealed that structural modifications could enhance its antiviral properties while reducing toxicity profiles compared to existing antiviral drugs like oseltamivir .

Wirkmechanismus

The mechanism of action of 2-Acetamidophenyl acetate involves its interaction with molecular targets such as influenza neuraminidase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the release of viral particles from infected cells. This inhibition disrupts the viral replication cycle, making it an effective antiviral agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Paracetamol (Acetaminophen): Another acetylated phenol derivative with analgesic and antipyretic properties.

4-Acetamidophenyl acetate: Similar structure but with different biological activity.

Uniqueness

2-Acetamidophenyl acetate is unique due to its specific inhibitory action on influenza neuraminidase, which is not observed in similar compounds like paracetamol. This specificity makes it a valuable compound in antiviral research .

Biologische Aktivität

2-Acetamidophenyl acetate (2-AAPA) is an organic compound recognized for its potential biological activities, particularly as an antiviral agent against influenza. This article delves into the biological activity of 2-AAPA, focusing on its mechanism of action, structural characteristics, and comparative effectiveness with similar compounds.

Chemical Structure and Properties

This compound is an ester derived from 2-acetamidophenol and acetic acid. Its molecular formula is CHNO, with a molecular weight of approximately 179.20 g/mol. The compound features an acetamido group attached to a phenyl ring, which is further connected to an acetate moiety.

The primary biological activity of 2-AAPA is attributed to its role as an influenza neuraminidase inhibitor . Neuraminidase is an enzyme critical for the release of viral particles from infected cells. By binding to the active site of this enzyme, 2-AAPA inhibits its function, thereby disrupting the viral replication cycle. This mechanism positions it as a promising candidate in antiviral drug development .

Comparative Analysis

To understand the uniqueness of 2-AAPA, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Paracetamol (Acetaminophen) | Analgesic and antipyretic | Lacks antiviral properties |

| 4-Acetamidophenyl acetate | Varies; less researched | Different biological activity profile |

| This compound | Antiviral (neuraminidase inhibition) | Specificity in inhibiting influenza neuraminidase |

Unlike paracetamol, which primarily has analgesic and antipyretic effects, 2-AAPA's specific inhibitory action on influenza neuraminidase highlights its potential in antiviral research.

Structural Validation

Recent studies have validated the crystal structure of 2-AAPA, confirming that it stabilizes through N–H···O type intermolecular interactions. X-ray diffraction studies have shown that these interactions play a significant role in the compound's stability and its binding affinity to neuraminidase .

Key Findings from Structural Studies:

- Crystal Structure : The crystal structure was characterized using X-ray diffraction methods.

- Binding Interactions : Molecular docking studies indicated strong hydrogen bonding between 2-AAPA and key amino acids in the neuraminidase active site, enhancing its inhibitory effect .

Case Studies and Research Findings

- Antiviral Efficacy : In vitro studies have demonstrated that 2-AAPA effectively inhibits influenza virus replication in cell cultures. The compound showed a significant reduction in viral titers compared to controls.

- Molecular Dynamics Simulations : Simulations have provided insights into the binding dynamics of 2-AAPA with neuraminidase, revealing stable interactions that contribute to its efficacy as an inhibitor .

- Comparative Studies : When compared with established antiviral agents like oseltamivir and zanamivir, 2-AAPA exhibited comparable binding affinities, indicating its potential as a viable alternative in treating influenza infections .

Eigenschaften

IUPAC Name |

(2-acetamidophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-4-6-10(9)14-8(2)13/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTVVIHMAMPKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282351 | |

| Record name | 2-acetamidophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-64-1 | |

| Record name | N-[2-(Acetyloxy)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25534 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC25534 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-acetamidophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.